3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid
Description
This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core comprising a thiophene ring and a pyrimidine ring. The molecule features a 4-oxo group, a tetrahydrofuran-derived oxolan-2-ylmethyl substituent at position 3, and a propanoic acid moiety at position 2. Its molecular formula is inferred as C₁₇H₁₈N₂O₄S (based on structural analogs like those in and ), with a molecular weight of approximately 346.4 g/mol.
Properties
IUPAC Name |
3-[4-oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-15(22)8-7-14-19-17-16(12-5-1-2-6-13(12)25-17)18(23)20(14)10-11-4-3-9-24-11/h11H,1-10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSJIXZJOBCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4CCCO4)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid represents a novel structure within the realm of medicinal chemistry. This compound is characterized by a complex heterocyclic framework that combines elements of pyrimidine and thiophene, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through existing literature, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical formula of the compound is C₁₄H₁₅N₃O₃S. Its structure comprises a pyrimidine ring fused with a thiophene moiety and an oxolan substituent. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antimicrobial Activity : Many derivatives containing thiophene or pyrimidine rings have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Compounds with a benzothiolo structure have been investigated for their potential in cancer therapy.
- Anti-inflammatory Effects : The oxolan and thiophene components may contribute to anti-inflammatory activity.
Antimicrobial Activity
A study highlighted the antimicrobial effects of related compounds containing the 1,3,4-oxadiazole ring, which is structurally similar to the target compound. These studies revealed that such compounds possess broad-spectrum activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were effective against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.125 | |
| Compound B | E. coli | 0.250 | |
| Compound C | Pseudomonas aeruginosa | 0.500 |
Anticancer Potential
Compounds with similar structures have been evaluated for their anticancer effects, particularly in hematological malignancies. The use of benzothiolo derivatives has shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In a recent study, researchers synthesized several derivatives of benzothiolo-pyrimidine compounds and tested their efficacy against mantle cell lymphoma cells. Some derivatives demonstrated IC50 values lower than standard chemotherapeutic agents, indicating potent anticancer activity .
The biological activities of these compounds can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many heterocyclic compounds inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
- Interference with DNA Synthesis : Some derivatives may disrupt DNA replication in bacteria or cancer cells.
- Modulation of Signaling Pathways : Compounds can affect pathways involved in inflammation and immune response.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid may exhibit significant biological activity. Potential activities include:
- Antimicrobial Properties : The compound may demonstrate efficacy against various microbial strains due to its structural similarities to known antimicrobial agents.
- Anticancer Activity : Its unique structure could allow it to interact with biological macromolecules involved in cancer progression. Research is ongoing to elucidate its mechanism of action in cancer models.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:
- Condensation : A thiophene derivative is condensed with a pyrimidine precursor.
- Functional Group Modifications : Subsequent modifications yield the final product.
This multi-step process allows for the introduction of various functional groups that may enhance the pharmacological properties of the compound.
Therapeutic Applications
The potential therapeutic applications of 3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid are diverse:
| Application Area | Description |
|---|---|
| Cancer Therapy | Investigated for its ability to inhibit tumor growth through interaction with specific cellular pathways. |
| Infectious Diseases | Potential use as an antimicrobial agent against resistant strains of bacteria and fungi. |
| Neurological Disorders | Possible neuroprotective effects warranting exploration in conditions like Alzheimer's disease. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic Acid
- Structure : Differs by a 7-methyl group instead of the oxolan-2-ylmethyl substituent.
- Molecular Formula : C₁₄H₁₆N₂O₃S (MW: 292.36 g/mol) .
- Key Properties :
2-[(3-Benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
- Structure : Features a benzyl group at position 3 and a sulfanyl-acetamide chain at position 2.
- Molecular Formula : C₂₅H₂₆N₄O₂S₂ (MW: 494.63 g/mol) .
- The acetamide moiety improves metabolic stability compared to the carboxylic acid in the target compound.
3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol
- Structure: Substituted with a 3,5-dimethylpyrazole at position 2 and a propanol chain at position 4.
- Key Properties: The pyrazole group may enhance π-π stacking interactions. The propanol tail introduces additional hydrogen-bonding sites but lacks the ionizable carboxylic acid .
Structural and Functional Analysis
Table 1: Comparative Properties of Key Analogs
Impact of Substituents on Bioactivity
- Oxolan-2-ylmethyl vs. Methyl () : The oxolan group’s oxygen atom may improve solubility and receptor binding via hydrogen bonding, whereas the methyl group increases membrane permeability.
- Propanoic Acid vs. Sulfanyl-Acetamide (): The carboxylic acid in the target compound is ionizable at physiological pH, enhancing interactions with charged residues in target proteins.
Research Implications and Gaps
- Pharmacological Data: No direct evidence for the target compound’s activity, but analogs like TTAB and TTNN () highlight the importance of substituents in modulating retinoid receptor interactions.
- Structural Optimization : The oxolan group’s flexibility could be leveraged to improve target selectivity over methyl or benzyl derivatives.
- Commercial Viability : The target compound’s absence from supplier databases (cf. ) suggests it remains a research-stage molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
